molecular formula C24H20N2O5S2 B11125208 Ethyl 2-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}amino)-4-phenylthiophene-3-carboxylate

Ethyl 2-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B11125208
M. Wt: 480.6 g/mol
InChI Key: RLTLLWOMFBPVHV-UHFFFAOYSA-N
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Description

ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-OXO-2-(THIOPHEN-2-YL)ETHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of furan, thiophene, and phenyl groups

Preparation Methods

The synthesis of ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-OXO-2-(THIOPHEN-2-YL)ETHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-OXO-2-(THIOPHEN-2-YL)ETHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-OXO-2-(THIOPHEN-2-YL)ETHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-OXO-2-(THIOPHEN-2-YL)ETHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-OXO-2-(THIOPHEN-2-YL)ETHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-OXO-2-(THIOPHEN-2-YL)ETHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE lies in its combination of furan, thiophene, and phenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H20N2O5S2

Molecular Weight

480.6 g/mol

IUPAC Name

ethyl 2-[[1-(furan-2-carbonylamino)-2-oxo-2-thiophen-2-ylethyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C24H20N2O5S2/c1-2-30-24(29)19-16(15-8-4-3-5-9-15)14-33-23(19)26-21(20(27)18-11-7-13-32-18)25-22(28)17-10-6-12-31-17/h3-14,21,26H,2H2,1H3,(H,25,28)

InChI Key

RLTLLWOMFBPVHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(=O)C3=CC=CS3)NC(=O)C4=CC=CO4

Origin of Product

United States

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